Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
Brand Name: Vulcanchem
CAS No.: 108464-53-5
VCID: VC20740434
InChI: InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1
SMILES: C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-]
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride

CAS No.: 108464-53-5

Cat. No.: VC20740434

Molecular Formula: C11H21ClN2O

Molecular Weight: 232.75 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride - 108464-53-5

CAS No. 108464-53-5
Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
IUPAC Name dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
Standard InChI InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1
Standard InChI Key XFOSBZOUUACCCN-UHFFFAOYSA-M
SMILES C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-]
Canonical SMILES C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-]

Chemical Identity and Structure

The chemical identity of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride reveals some variations in documentation across chemical databases. This section presents the different identifiers associated with this compound:

ParameterValueSource
CAS Number26590-05-6Vulcanchem
Alternative CAS Number184007-56-5ChemSrc
Alternative CAS Number54958-18-8ChemSrc
Molecular FormulaC11H21ClN2OVulcanchem
Alternative FormulaC13H27ClN2O2SChemSrc
Alternative FormulaC17H30ClN3O2ChemSrc
Molecular Weight232.75 g/molVulcanchem
Alternative Weight310.88400 g/molChemSrc
Alternative Weight343.89200 g/molChemSrc
IUPAC Namedimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chlorideVulcanchem
SMILESCN+(CC=C)CC=C.C=CC(=O)N.[Cl-]Vulcanchem
Standard InChIInChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1Vulcanchem

The compound is structurally characterized by two allyl (prop-2-enyl) groups and two methyl groups bonded to a central nitrogen atom, forming a positively charged azanium ion balanced by a chloride counterion. In its polymeric form, it is often recognized as a copolymer formed from diallyldimethylammonium chloride and acrylamide.

Physical and Chemical Properties

The physical and chemical properties of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride contribute to its functionality in various applications:

PropertyValueSource
Exact Mass310.14800 (variant 1)ChemSrc
Exact Mass343.20300 (variant 2)ChemSrc
PSA105.94000 Ų (variant 1)ChemSrc
PSA67.22000 Ų (variant 2)ChemSrc
LogP2.82520 (variant 1)ChemSrc
LogP3.60690 (variant 2)ChemSrc
Boiling PointNot AvailableChemSrc
Melting PointNot AvailableChemSrc
DensityNot AvailableChemSrc
Flash PointNot AvailableChemSrc

The compound demonstrates high cationic charge density, which enables its interaction with negatively charged surfaces such as hair fibers and skin cells. This property is crucial for its functioning as an antistatic agent and film former.

Synthesis and Production

The synthesis of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride involves the polymerization of two primary monomers: acrylic acid and dimethyldiallyl ammonium chloride. The reaction conditions are carefully controlled using initiators such as peroxides or azo compounds in large-scale polymerization reactors to ensure high yield and quality of the polymer produced.

In the context of Polyquaternium-7, which is related to this compound, the synthesis process involves the polymerization of acrylamide with dimethyl diallylammonium chloride. This process results in a product that may contain residual acrylamide monomer at levels up to 10 ppm .

The general synthesis reaction can be represented as:

Acrylamide + Dimethyl diallylammonium chloride → Polyquaternium-7 (with residual acrylamide)

This polymerization process typically utilizes free radical initiators under controlled conditions to achieve the desired molecular weight distribution and polymer properties.

Applications and Uses

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride finds extensive applications in the cosmetics and personal care industry due to its unique properties:

ApplicationFunctionSource
Hair Care ProductsAntistatic agent, Hair fixative, ConditionerVulcanchem, SAGE Journals
Skin Care FormulationsFilm former, Texture enhancerVulcanchem
Cosmetic FormulationsCompatibility agent with surfactantsVulcanchem

The compound is typically supplied as an 8% aqueous solution, which may be used in cosmetic formulations at concentrations as high as 5%, though most uses are at lower concentrations . Its amphoteric nature allows it to interact effectively with both anionic and amphoteric surfactants, making it versatile for various formulation types.

Biological Activity and Mechanisms

The biological activity of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride is primarily based on its physicochemical interactions with biological surfaces:

Film Formation

The compound forms a protective film on hair and skin surfaces, enhancing moisture retention and providing a smooth texture. This film-forming capability is one of its most valued properties in cosmetic applications.

Ionic Interactions

Its cationic nature allows it to bond with negatively charged surfaces, such as hair fibers and skin cells. This interaction helps in reducing static electricity and improving the manageability of hair. The high cationic charge density of the compound facilitates strong adhesion to these surfaces.

Surface Modification

Research highlights that this compound can modify the surface properties of hair and skin, enhancing their texture while reducing static electricity. These modifications result from the compound's ability to form a thin, flexible film that adheres to the surface through electrostatic interactions.

Study TypeResultsSource
Dermal exposure (rats)2.25 mL/kg per day for 14 weeks was non-irritating to both intact and abraded skinSAGE Journals
Dermal exposure (rabbits)8% solution produced no irritationSAGE Journals
Ocular exposureMild irritation that cleared after 24 hoursSAGE Journals

Absorption and Systemic Effects

Given its structure and molecular properties, this compound is considered unlikely to be significantly absorbed in the skin. Consequently, it is unlikely to produce general toxicity, developmental toxicity, or mutagenic/carcinogenic effects under normal use conditions .

Research Findings

Research on Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride and related polyquaternium compounds has revealed several important findings:

Surface Interaction Mechanisms

Studies have demonstrated that the compound's film-forming capability on surfaces like hair and skin enhances texture while reducing static electricity. Its interaction with negatively charged surfaces results from its high cationic charge density, creating durable coatings that improve the sensory properties of the treated surfaces.

Compatibility with Formulation Components

Research has shown that the amphoteric nature of this compound allows it to interact effectively with both anionic and amphoteric surfactants, making it highly versatile in formulation development. This compatibility extends the range of possible applications in personal care products.

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